4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a fluorophenyl group, a piperidine ring, and a carboxylic acid group. Fluorophenyl groups are commonly used in medicinal chemistry due to the unique properties of fluorine. Piperidine is a common structural motif in many pharmaceuticals and other complex organic molecules . Carboxylic acids are widely distributed in nature and are important in numerous biological processes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic fluorophenyl group, the cyclic piperidine ring, and the polar carboxylic acid group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the aromatic fluorophenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .科学的研究の応用
Cancer Research
Compounds related to 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid have been investigated for their potential in treating cancer. Specifically, Aurora kinase inhibitors, which include compounds with structural similarities, have shown promise due to their ability to inhibit Aurora A, a kinase involved in cell division and a target for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Antimycobacterial Activity
Research has demonstrated the antimycobacterial properties of spiro-piperidin-4-ones, including compounds structurally akin to 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid. These compounds have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, suggesting their potential as novel treatments for tuberculosis (R. Kumar et al., 2008).
Antibacterial Agents
The compound has been linked to the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids, including enoxacin, a new antibacterial agent. This research outlines the structural activity relationships of compounds with variations at specific positions, leading to broad and potent in vitro antibacterial activity. This work underscores the potential of derivatives of 4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid in developing new antibacterial agents (J. Matsumoto et al., 1984).
Pharmaceutical Intermediate
4,4-Bis(4-fluorophenyl) butanoic acid, a related compound, serves as an important pharmaceutical intermediate. Techniques such as sulfonation have been employed to remove undesired isomers, improving the purity and efficacy of the final pharmaceutical products. This highlights the chemical's significance in pharmaceutical manufacturing processes (H. Fan, 1990).
作用機序
The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-fluoroanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-11-4-6-12(7-5-11)17-14(19)10-13(15(20)21)18-8-2-1-3-9-18/h4-7,13H,1-3,8-10H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXCJYCHKYLMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Fluorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。